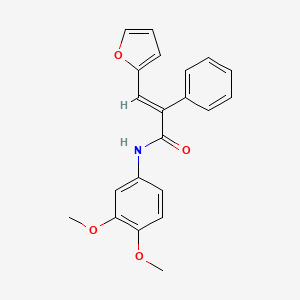
N-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, commonly known as DFP-PA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit cancer cell growth and proliferation. In
作用機序
DFP-PA-3 inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in several cellular processes, including cell growth and survival. HSP90 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting HSP90 activity, DFP-PA-3 disrupts several signaling pathways that are essential for cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
DFP-PA-3 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and proliferation, DFP-PA-3 has been shown to induce cell cycle arrest, reduce angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). DFP-PA-3 has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
DFP-PA-3 has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. DFP-PA-3 has also been shown to have a high selectivity for HSP90, making it a specific inhibitor for this protein. However, DFP-PA-3 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. DFP-PA-3 also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on DFP-PA-3. One area of research is the development of more potent and selective HSP90 inhibitors based on the structure of DFP-PA-3. Another area of research is the investigation of the combination of DFP-PA-3 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy and safety of DFP-PA-3 in vivo, including its pharmacokinetics and pharmacodynamics. Overall, DFP-PA-3 has shown promising results as a potential therapeutic agent for cancer treatment, and further research is needed to fully understand its potential.
合成法
DFP-PA-3 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-furyl)-2-phenylacrylic acid with 3,4-dimethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain DFP-PA-3 in high yield and purity.
科学的研究の応用
DFP-PA-3 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that DFP-PA-3 can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. DFP-PA-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer treatment.
特性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-19-11-10-16(13-20(19)25-2)22-21(23)18(14-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYAMDZSZDYDX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)



![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)